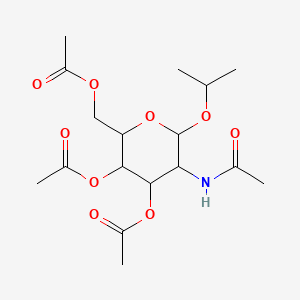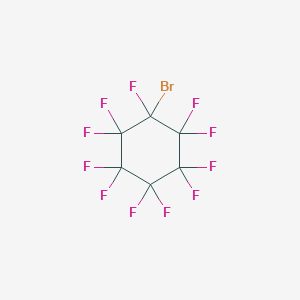
1-Bromoundecafluorocyclohexane
Overview
Description
1-Bromoundecafluorocyclohexane, also known as perfluoro-1-bromocyclohexane, is a halogenated organic compound with the molecular formula C6BrF11. It is characterized by the presence of a bromine atom and eleven fluorine atoms attached to a cyclohexane ring. This compound is notable for its high degree of fluorination, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromoundecafluorocyclohexane can be synthesized through the bromination of undecafluorocyclohexane. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclohexane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using specialized equipment to handle the reactive and corrosive nature of bromine and fluorinated compounds. The process is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromoundecafluorocyclohexane primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions include nucleophilic substitution (SN1 and SN2) and electrophilic substitution.
Common Reagents and Conditions
Nucleophilic Substitution (SN1 and SN2): Common nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-) can replace the bromine atom under appropriate conditions. The choice of solvent and temperature can influence the reaction mechanism (SN1 or SN2).
Electrophilic Substitution: Electrophiles such as halogens (Cl2, I2) can react with the compound under specific conditions to introduce additional substituents on the cyclohexane ring.
Major Products Formed
The major products formed from these reactions depend on the nature of the substituent introduced. For example, nucleophilic substitution with hydroxide ions would yield undecafluorocyclohexanol, while electrophilic substitution with chlorine would produce 1-chloroundecafluorocyclohexane.
Scientific Research Applications
1-Bromoundecafluorocyclohexane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound’s unique properties make it useful in studies involving fluorinated biomolecules and their interactions.
Medicine: Research into fluorinated compounds for medical applications, such as imaging agents and pharmaceuticals, often involves this compound.
Industry: The compound is used in the development of specialty materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-bromoundecafluorocyclohexane involves its ability to participate in substitution reactions due to the presence of the bromine atom. The high electronegativity of fluorine atoms in the compound influences its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-Chloroundecafluorocyclohexane: Similar in structure but with a chlorine atom instead of bromine.
1-Iodoundecafluorocyclohexane: Contains an iodine atom instead of bromine.
Undecafluorocyclohexane: Lacks the halogen substituent, making it less reactive in substitution reactions.
Uniqueness
1-Bromoundecafluorocyclohexane is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic and electrophilic substitution reactions compared to its chlorinated and iodinated counterparts. The high degree of fluorination also imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-bromo-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6BrF11/c7-1(8)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGWQKRFOLDLGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)Br)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BrF11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371303 | |
| Record name | 1-Bromoundecafluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336-13-0 | |
| Record name | 1-Bromoundecafluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 336-13-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


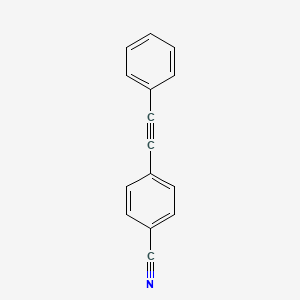
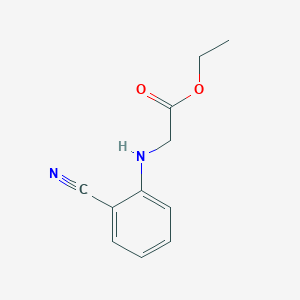

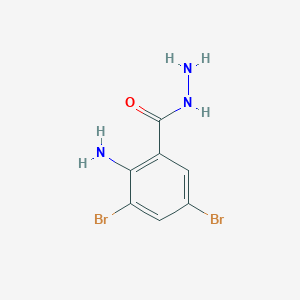
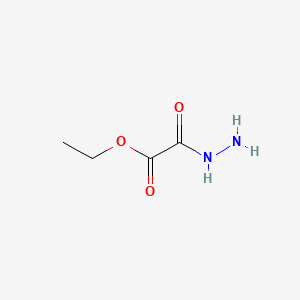


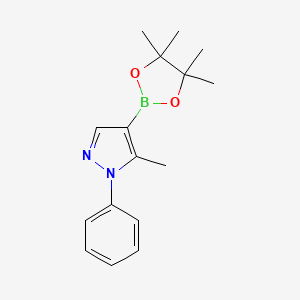
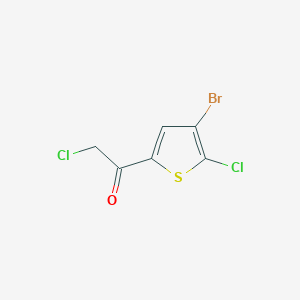
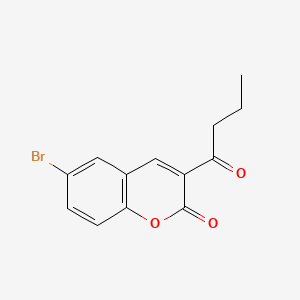
![5-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1586176.png)
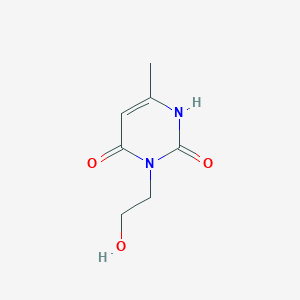
![Methyl 5-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1586178.png)
